molecular formula C20H29NO4 B1327255 Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate CAS No. 898751-57-0

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate

Cat. No. B1327255
M. Wt: 347.4 g/mol
InChI Key: HTVJKJWSBRYIJU-UHFFFAOYSA-N
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Description

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with the molecular formula C20H29NO4 and a molecular weight of 347.45 . It has attracted extensive attention from researchers due to its unique properties.


Synthesis Analysis

The synthesis of morpholine-containing compounds like Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a two-step process. This process starts with easily available reactants and includes a Mannich reaction followed by a Michael addition reaction under mild conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate has been assessed using various techniques such as 1H, 13C, 31P nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (ESI-HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate include a Mannich reaction and a Michael addition reaction . These reactions are typically carried out under mild conditions.


Physical And Chemical Properties Analysis

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate has a molecular weight of 347.45 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Development of Kinase Inhibitors

Research by Xu et al. (2015) describes a one-pot, three-component Wittig–SNAr approach for synthesizing various ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylates and analogues. These compounds are highlighted as potential intermediates for aurora 2 kinase inhibitors, showcasing the chemical's relevance in medicinal chemistry and drug design. The study emphasizes the process's high stereoselectivity and environmentally benign nature, using water as a solvent under metal-free, mild conditions (Xu et al., 2015).

2. Potential in Cancer Treatment

In the context of cancer research, the work of Nurieva et al. (2015) is significant. They synthesized compounds like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, noting the moderate cytotoxicity of these compounds against human epithelial lung carcinoma cells A549. This implies potential applications in cancer treatment and drug development (Nurieva et al., 2015).

3. Exploring Luminescence and Anticancer Properties

Ramos et al. (2020) synthesized fac-[Re(et-isonic)(NN)(CO)3]+ complexes with ethyl-isonicotinate and other components. The research aimed to understand their photophysical properties and explore their anticancer potential. The study highlighted that these complexes could be potential candidates for novel therapeutic processes, demonstrating the versatility of ethyl-based compounds in medical research (Ramos et al., 2020).

Safety And Hazards

According to the safety data sheet provided by Ambeed , Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled, swallowed, or come into contact with skin and eyes. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace.

properties

IUPAC Name

ethyl 7-[2-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-2-25-20(23)11-5-3-4-10-19(22)18-9-7-6-8-17(18)16-21-12-14-24-15-13-21/h6-9H,2-5,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVJKJWSBRYIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643572
Record name Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate

CAS RN

898751-57-0
Record name Ethyl 2-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{2-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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